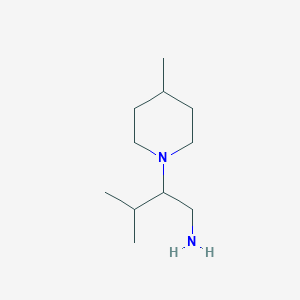

3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine

Description

Contextualization within Amine and Heterocyclic Chemical Research

3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine is classified as a vicinal diamine, a structural motif where two amino groups are attached to adjacent carbon atoms. Vicinal diamines are recognized as privileged structures in medicinal chemistry, appearing in numerous biologically active compounds and serving as critical ligands in catalysis. researchgate.netnih.gov The molecule also incorporates a 4-methylpiperidine (B120128) ring, a common heterocyclic scaffold in pharmaceuticals. Piperidine (B6355638) and its derivatives are known to be key components in a wide array of therapeutic agents, valued for their ability to influence physicochemical properties such as lipophilicity and basicity, which in turn can modulate pharmacological activity. tandfonline.comtandfonline.com

Rationale for Comprehensive Academic Investigation of 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine

The academic investigation into a molecule such as 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine is driven by several key factors inherent to its structure. The combination of a chiral vicinal diamine and a substituted piperidine ring suggests potential for a range of biological activities. Piperidine moieties are found in drugs with diverse applications, including as analgesics and antipsychotics. tandfonline.comtandfonline.com

Furthermore, the specific arrangement of functional groups and stereocenters in 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine makes it an interesting candidate for exploring structure-activity relationships (SAR). Understanding how the stereochemistry and the nature of the substituents on both the aliphatic chain and the piperidine ring influence biological outcomes is a fundamental aspect of medicinal chemistry research. The compound can also serve as a scaffold for the synthesis of more complex molecules and chemical libraries for screening against various biological targets.

Overview of Structural Features and Synthetic Challenges for 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine

The molecular structure of 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine presents notable features that also translate into synthetic challenges. The molecule possesses two stereocenters, at the C2 and C4 positions of the butane (B89635) chain, which means it can exist as multiple stereoisomers. The control of stereochemistry during synthesis is a significant hurdle.

Key Structural Features:

Vicinal Diamine: The 1,2-diamine arrangement is a key functional group.

Piperidine Moiety: A saturated six-membered nitrogen-containing heterocycle.

Chirality: The presence of multiple stereocenters implies the existence of diastereomers and enantiomers.

Steric Hindrance: The methyl groups on both the butane chain and the piperidine ring introduce steric bulk, which can influence reactivity and synthetic accessibility.

Anticipated Synthetic Challenges:

Stereocontrol: The diastereoselective and enantioselective synthesis of the vicinal diamine core is a primary challenge. Many synthetic methods for vicinal diamines exist, but achieving high selectivity with polysubstituted substrates can be difficult. nih.govacs.org

Regioselectivity: During the formation of the C-N bond between the butane backbone and the 4-methylpiperidine, ensuring the desired regioselectivity is crucial.

Purification: The separation of stereoisomers can be a complex and resource-intensive process.

Starting Material Availability: The synthesis would likely require multi-step sequences starting from readily available precursors. Common strategies for amine synthesis include reductive amination, alkylation of amines, and reductions of nitriles or amides. lumenlearning.comlibretexts.org

Scope and Objectives for Advanced Chemical Research on 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine

Advanced chemical research on this compound would likely focus on several key areas. A primary objective would be the development of efficient and stereoselective synthetic routes to access all possible stereoisomers in high purity. This would enable a thorough investigation of their individual biological activities.

Further research could explore the synthesis of a library of analogues by modifying the substituents on the piperidine ring and the aliphatic chain. This would allow for a systematic exploration of the structure-activity relationship and the identification of key structural features responsible for any observed biological effects.

Computational studies, such as molecular modeling and conformational analysis, could provide insights into the preferred three-dimensional structures of the different stereoisomers and their potential interactions with biological macromolecules. The synthesis of radiolabeled versions of the compound could also be an objective for use in biological studies to understand its distribution and metabolism.

Interactive Data Tables

Below are tables summarizing key information about 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine and related compounds mentioned in this article.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-(4-methylpiperidin-1-yl)butan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2/c1-9(2)11(8-12)13-6-4-10(3)5-7-13/h9-11H,4-8,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKIPECFUQYPWAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(CN)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Approaches for 3 Methyl 2 4 Methylpiperidin 1 Yl Butan 1 Amine

Retrosynthetic Disconnection Strategies for 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, guiding the design of a synthetic route. amazonaws.com For 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine, several logical disconnections can be proposed.

The most prominent disconnection is at the C-N bond linking the valine-derived backbone and the 4-methylpiperidine (B120128) ring. This approach simplifies the molecule into two key building blocks: 4-methylpiperidine and a 2-amino-3-methylbutan-1-amine derivative, which can be sourced from the chiral pool amino acid, L-valine or D-valine. This strategy is advantageous as it allows for the late-stage introduction of the piperidine (B6355638) moiety and leverages a readily available, enantiopure starting material to control one of the stereocenters.

An alternative disconnection can be made at the C2-C3 bond of the butane (B89635) backbone. This would lead to synthons corresponding to a glycinamine derivative and an isopropyl group. While feasible, this approach presents greater challenges in controlling the stereochemistry at both chiral centers simultaneously. Therefore, the C-N bond disconnection represents a more strategically sound approach for an efficient and stereocontrolled synthesis.

Development of Novel Synthetic Pathways for the Core Structure of 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine

Based on the preferred retrosynthetic strategy, a primary forward synthetic pathway involves the coupling of a valine-derived precursor with 4-methylpiperidine. A highly effective method for forming the key C-N bond is reductive amination.

This process would typically start with the protection of the amino group of L-valine, followed by the reduction of the carboxylic acid to an aldehyde (valinal) or an alcohol, which is then oxidized to the aldehyde. This intermediate aldehyde can then react with 4-methylpiperidine to form an iminium ion in situ. Subsequent reduction of this intermediate, using reducing agents such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride, would yield the protected diamine core. The final step would be the deprotection of the primary amine to afford the target molecule. An efficient, scalable process for a similar reductive amination to produce a piperidine-containing amine has been developed using Raney-Ni as a catalyst. researchgate.net

Asymmetric Synthesis and Enantioselective Routes to Chiral Centers in 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine

The target molecule possesses two chiral centers, at the C2 and C3 positions of the butane chain. Controlling the absolute and relative stereochemistry of these centers is crucial and can be achieved through various asymmetric synthesis strategies.

Chiral Auxiliaries and Catalytic Asymmetric Methods

The use of chiral starting materials, or the "chiral pool," is a powerful strategy. Beginning the synthesis with a naturally occurring, enantiopure amino acid like L-valine or D-valine inherently sets the stereochemistry at the C2 position. This approach simplifies the synthetic challenge to controlling the stereochemistry of the second chiral center relative to the first.

Alternatively, chiral auxiliaries can be employed. For instance, Ellman's tert-butanesulfinamide is a versatile chiral amine equivalent that can be used to synthesize a wide variety of chiral amines with high stereoselectivity. yale.edu In this approach, a suitable keto-precursor could be condensed with the chiral sulfinamide to form a sulfinylimine, which is then subjected to a diastereoselective reduction to install the desired stereochemistry at the C2 position.

Catalytic asymmetric methods, such as those employing chiral phosphoric acids, are also well-established for the synthesis of nitrogen-containing heterocycles and could be adapted for this synthesis. whiterose.ac.uk These methods offer the advantage of using a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.

Diastereoselective Control in 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine Synthesis

When one stereocenter is already established (e.g., by using L-valine), the primary challenge becomes controlling the stereochemistry of the second center in relation to the first. This is known as diastereoselective control. If the synthesis proceeds through a precursor where the C3 methyl group is installed later, the existing stereocenter at C2 can direct the approach of the incoming group.

For example, a substrate-controlled diastereoselective reduction of a ketone precursor using specific reagents can favor the formation of one diastereomer over the other. The development of practical asymmetric syntheses often involves a base-catalyzed, dynamic crystallization-driven process where an undesired isomer can be epimerized to the desired one, which then crystallizes from the solution, driving the equilibrium towards the target product. nih.gov

Optimization of Reaction Conditions and Process Intensification for Scalable Synthesis

Transitioning a synthetic route from a laboratory scale to large-scale manufacturing requires rigorous optimization of reaction conditions and process intensification. googleapis.com For the synthesis of 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine, key parameters for optimization would include solvent, temperature, reaction time, and catalyst loading for steps like the reductive amination and any catalytic asymmetric transformations.

The goal is to maximize yield and purity while minimizing reaction times and the cost of reagents. googleapis.com Purification methods are also a critical consideration. Shifting from chromatographic purification, which is often not viable on a large scale, to crystallization or distillation is a key objective. A patent for a related compound highlights an improved process with better yields and shorter reaction durations, making it suitable for plant-level scaling. googleapis.com

Table 1: Hypothetical Optimization of Reductive Amination Step

| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaBH(OAc)₃ | Dichloromethane (B109758) (DCM) | 25 | 12 | 75 |

| 2 | NaBH(OAc)₃ | Tetrahydrofuran (THF) | 25 | 12 | 68 |

| 3 | NaBH₃CN | Methanol (MeOH) | 25 | 24 | 72 |

| 4 | H₂/Pd-C | Methanol (MeOH) | 50 | 8 | 92 |

| 5 | H₂/Raney-Ni | Isopropanol (IPA) | 60 | 6 | 95 |

This interactive table illustrates how systematic variation of reaction parameters can lead to a more efficient and scalable process.

Green Chemistry Principles in the Synthesis of 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine

Incorporating green chemistry principles into the synthesis is essential for developing sustainable and environmentally responsible chemical processes. rsc.org Key goals include maximizing atom economy, using safer solvents, and minimizing waste, often measured by the Process Mass Intensity (PMI). unibo.it

For the synthesis of the target amine, several green strategies can be implemented:

Solvent Selection : Replacing hazardous solvents like dichloromethane or dimethylformamide (DMF) with greener alternatives such as ethyl acetate, 2-methyltetrahydrofuran (B130290) (2-MeTHF), or even water is a primary focus. unibo.it

Catalysis : Utilizing catalytic methods (e.g., catalytic hydrogenation) instead of stoichiometric reagents (e.g., borohydride (B1222165) reagents) improves atom economy and reduces waste. rsc.org

Chemoenzymatic Approaches : Biocatalysis, using enzymes like transaminases, offers a highly selective and green method for synthesizing chiral amines from prochiral ketones. researchgate.net A chemoenzymatic route could involve the enzymatic transamination of a suitable keto-ester precursor, which would offer high yield and perfect stereoselectivity under mild, aqueous conditions. researchgate.net

Table 2: Comparison of Traditional vs. Green Synthetic Route Metrics (Hypothetical)

| Metric | Traditional Route (Stoichiometric) | Green Route (Catalytic/Enzymatic) |

| Key Reagents | NaBH(OAc)₃, CrO₃ | H₂/Catalyst, Transaminase |

| Primary Solvent | Dichloromethane | Water, Ethanol |

| Atom Economy | Low-Moderate | High |

| Process Mass Intensity (PMI) | >100 | <50 |

| Purification | Chromatography | Crystallization |

This interactive table compares a hypothetical traditional synthesis with a greener alternative, highlighting the significant environmental benefits of applying green chemistry principles.

Advanced Structural Elucidation and Conformational Analysis of 3 Methyl 2 4 Methylpiperidin 1 Yl Butan 1 Amine

High-Resolution Multi-Nuclear NMR Spectroscopy for Assignment of 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals for 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The isopropyl methyl groups are expected to appear as distinct doublets, coupled to their adjacent methine proton. The protons of the 4-methylpiperidine (B120128) ring would present as a series of complex multiplets due to their diastereotopic nature and restricted rotation. The primary amine protons typically appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

The ¹³C NMR spectrum, often recorded with proton decoupling, shows a single peak for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The application of 2D NMR techniques is crucial for definitive assignments. Correlation Spectroscopy (COSY) reveals proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons directly to their attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment provides information about longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the different fragments of the molecule, such as linking the butan-amine backbone to the piperidine (B6355638) ring.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine in CDCl₃. Data is predictive and based on analogous structures. Actual experimental values may vary.

| Position | Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|---|

| 1 | -CH₂NH₂ | 2.85 (m, 2H) | 45.2 | C2, C3 |

| 2 | -CH- | 2.60 (m, 1H) | 68.5 | C1, C3, C4, C5, C2', C6' |

| 3 | -CH- | 1.95 (m, 1H) | 31.0 | C1, C2, C4, C5 |

| 4 | -CH₃ | 0.92 (d, 3H) | 20.1 | C2, C3, C5 |

| 5 | -CH₃ | 0.88 (d, 3H) | 19.8 | C2, C3, C4 |

| 2', 6' | Piperidine -CH₂- (axial/equatorial) | 2.90 (m, 2H), 2.10 (m, 2H) | 55.0 | C2, C3', C5' |

| 3', 5' | Piperidine -CH₂- (axial/equatorial) | 1.70 (m, 2H), 1.55 (m, 2H) | 34.5 | C2', C4', C6' |

| 4' | Piperidine -CH- | 1.40 (m, 1H) | 30.8 | C2', C3', C5', C6', C7' |

| 7' | Piperidine -CH₃ | 0.95 (d, 3H) | 22.0 | C3', C4', C5' |

Single-Crystal X-ray Diffraction Analysis of 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine and its Salts/Derivatives

Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information, offering precise atomic coordinates, bond lengths, bond angles, and torsional angles in the solid state. This technique is capable of unambiguously determining the relative and absolute stereochemistry of chiral centers.

To perform this analysis, a high-quality single crystal of the compound or a suitable salt (e.g., hydrochloride, bromide) or derivative must be grown. The crystal is then irradiated with monochromatic X-rays, and the resulting diffraction pattern is analyzed to construct a three-dimensional model of the electron density, from which the atomic structure is solved.

For 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine, SCXRD would confirm the connectivity established by NMR. Crucially, it would reveal the solid-state conformation, including the chair conformation of the 4-methylpiperidine ring and the orientation of the methyl group (likely equatorial). The analysis would also detail the supramolecular assembly, identifying intermolecular interactions such as hydrogen bonds involving the primary amine group, which dictate the crystal packing.

Table 2: Plausible Crystallographic Data for a Hypothetical Salt of 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine. This data is representative of a small organic molecule and serves for illustrative purposes.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.15 |

| b (Å) | 15.23 |

| c (Å) | 9.88 |

| β (°) | 105.5 |

| Volume (ų) | 1470.1 |

| Z (molecules/unit cell) | 4 |

| Key Bond Length (N-H...X) (Å) | 2.1 - 2.5 (indicative of H-bonding) |

Conformational Preference and Dynamic Behavior of 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine via Experimental Techniques

The molecule possesses significant conformational flexibility around its single bonds and within the piperidine ring. The 4-methylpiperidine ring is expected to predominantly adopt a chair conformation to minimize angle and torsional strain. In this conformation, the methyl group at the C4' position will strongly prefer an equatorial orientation to avoid sterically unfavorable 1,3-diaxial interactions.

The dynamic behavior of the molecule, such as the rate of nitrogen inversion and piperidine ring-flipping, can be investigated using variable-temperature (VT) NMR spectroscopy. At low temperatures, these dynamic processes may slow sufficiently on the NMR timescale to allow for the observation of distinct signals for axial and equatorial protons that would be averaged at room temperature. The energy barrier for these conformational changes can be calculated from the coalescence temperature of the signals.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Fingerprinting of 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. americanpharmaceuticalreview.comyoutube.com The resulting spectra provide a unique "fingerprint" for the compound and are useful for identifying specific functional groups. americanpharmaceuticalreview.com

For 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine, key vibrational modes include:

N-H stretching: The primary amine (-NH₂) group will exhibit two characteristic stretching bands in the 3300-3500 cm⁻¹ region.

C-H stretching: Aliphatic C-H stretches from the methyl and methylene (B1212753) groups will appear just below 3000 cm⁻¹.

N-H bending: The scissoring motion of the -NH₂ group typically results in a band around 1600 cm⁻¹.

C-N stretching: These vibrations occur in the fingerprint region (1000-1300 cm⁻¹) and are useful for confirming the presence of the amine functionalities.

Table 3: Expected Characteristic Vibrational Frequencies for 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (primary amine, asymmetric & symmetric) | 3500 - 3300 | Medium |

| C-H Stretch (aliphatic) | 2960 - 2850 | Strong |

| N-H Bend (primary amine) | 1650 - 1580 | Medium-Strong |

| C-H Bend (methyl/methylene) | 1470 - 1365 | Medium |

| C-N Stretch | 1250 - 1020 | Medium-Weak |

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Assignment of 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine Enantiomers

Given the presence of at least two stereocenters (at C2 of the butan-amine chain and C4 of the piperidine ring), the molecule can exist as multiple stereoisomers. Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying these chiral molecules. acs.org These methods measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light. acs.org

The resulting spectra are highly sensitive to the three-dimensional arrangement of atoms around the stereocenters. While the native molecule may have weak electronic transitions in the accessible UV-Vis range, its absolute configuration can often be determined by derivatization. nsf.govnih.gov Reacting the primary amine with a chromophoric derivatizing agent can induce a predictable CD signal, known as a Cotton effect. nsf.gov The sign of this Cotton effect can then be correlated to the absolute configuration at the adjacent stereocenter. rsc.org Alternatively, comparison of the experimental CD spectrum with spectra predicted by time-dependent density functional theory (TD-DFT) calculations can also be used to assign the absolute configuration.

Table 4: Illustrative Chiroptical Data for a Hypothetical Enantiomer.

| Technique | Parameter | Expected Observation |

|---|---|---|

| ORD | Specific Rotation [α]D | Non-zero value (e.g., +X° or -X°) |

| CD | Cotton Effect (λmax) | Positive or negative signal at a specific wavelength |

| CD (after derivatization) | Induced Cotton Effect (λmax) | Strong positive or negative signal correlated to configuration |

Computational Chemistry and Theoretical Modeling of 3 Methyl 2 4 Methylpiperidin 1 Yl Butan 1 Amine

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Molecular Orbitals of 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing a detailed picture of electron distribution and molecular orbital energies.

DFT, particularly with hybrid functionals like B3LYP, has become a standard tool for its balance of accuracy and computational cost in studying organic molecules. mdpi.comrsc.org These calculations can determine the optimized ground-state geometry of 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine, revealing bond lengths, angles, and dihedrals.

From this optimized structure, the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are calculated. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. For this amine, the HOMO is expected to be localized primarily on the nitrogen atoms due to their lone pairs of electrons.

Furthermore, these methods generate electron density maps and Molecular Electrostatic Potential (MEP) surfaces. The MEP visually identifies the electron-rich and electron-deficient regions of the molecule, highlighting areas prone to electrophilic or nucleophilic attack. In 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine, the regions around the two nitrogen atoms would be expected to show a negative electrostatic potential, indicating their nucleophilic character.

Table 1: Hypothetical Quantum Chemical Properties of 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine (Calculated using DFT/B3LYP/6-31G)*

| Property | Calculated Value | Unit |

| HOMO Energy | -6.12 | eV |

| LUMO Energy | 1.54 | eV |

| HOMO-LUMO Gap | 7.66 | eV |

| Dipole Moment | 1.85 | Debye |

| Total Energy | -658.74 | Hartrees |

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects on 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine

Due to the presence of multiple single bonds and a flexible piperidine (B6355638) ring, 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine can adopt a vast number of conformations. Molecular Dynamics (MD) simulations are employed to explore this conformational space over time, providing a dynamic picture of the molecule's behavior. researchgate.net

MD simulations model the molecule as a collection of atoms connected by bonds, governed by a force field (e.g., AMBER, CHARMM) that describes the potential energy of the system. By solving Newton's equations of motion, MD tracks the trajectory of each atom over time, typically on the nanosecond to microsecond scale. This allows for the identification of low-energy, stable conformers and the transition states between them. For the title compound, key conformational variables include the chair/boat/twist conformations of the piperidine ring and the rotation around the C-C and C-N bonds of the butan-1-amine backbone.

Table 2: Hypothetical Major Conformers of 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine from MD Simulation in Water

| Conformer ID | Piperidine Conformation | Key Dihedral Angle (N1-C2-C3-C4) | Relative Population (%) |

| 1 | Chair | 175° (anti) | 65 |

| 2 | Chair | 65° (gauche) | 25 |

| 3 | Twist-Boat | -70° (gauche) | 10 |

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) through Computational Methods for 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for structure elucidation and interpretation of experimental data.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the isotropic shielding constants for each nucleus. nih.gov These values are then referenced against a standard (e.g., tetramethylsilane) to yield predicted chemical shifts. For a molecule with multiple diastereotopic protons, such as those in the piperidine and isobutyl groups, computational predictions can be essential for assigning the correct signals in an experimental spectrum. github.io Coupling constants can also be estimated, providing a more complete predicted spectrum.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. Theoretical IR spectra can help identify characteristic functional group vibrations, such as the N-H stretches of the primary amine and the C-N stretches of both the piperidine and amine groups.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. As 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine lacks significant chromophores, it would be expected to have absorptions only in the far UV region.

Table 3: Hypothetical Comparison of Predicted ¹³C NMR Chemical Shifts for 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (CH₂NH₂) | 45.2 |

| C2 (CH) | 68.5 |

| C3 (CH) | 30.1 |

| C4 (CH₃) | 21.8 |

| C5 (CH₃, on C3) | 22.5 |

| C6 (Piperidine Cα) | 55.3 |

| C7 (Piperidine Cβ) | 32.1 |

| C8 (Piperidine Cγ) | 35.0 |

| C9 (Piperidine CH) | 33.8 |

| C10 (Piperidine CH₃) | 21.5 |

Reactivity Predictions and Reaction Mechanism Elucidation using Computational Methods for 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine

Computational methods can provide deep insights into the chemical reactivity of a molecule and the mechanisms of its reactions. By analyzing the electronic structure, potential reaction pathways can be mapped out and their energetic feasibility assessed.

Reactivity indices derived from DFT, such as Fukui functions or the aforementioned MEP surface, can predict the most likely sites for chemical attack. rsc.orgresearchgate.net For 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine, both the primary amine and the tertiary piperidine nitrogen are potential nucleophilic centers. Computational analysis can help distinguish their relative nucleophilicity. The primary amine is generally more sterically accessible, while the tertiary amine is often more electron-rich.

To elucidate a reaction mechanism, such as an acylation at the primary amine, computational chemists can model the entire reaction coordinate. This involves identifying the structures of the reactants, transition state(s), intermediates, and products. By calculating the energies of these species, an energy profile for the reaction can be constructed, revealing the activation energy (energy barrier) which is related to the reaction rate. researchgate.net This approach can be used to predict the regioselectivity of reactions where multiple outcomes are possible.

Table 4: Hypothetical Calculated Activation Energies for a Competing N-Acetylation Reaction

| Reaction Site | Reaction Pathway | Activation Energy (ΔG‡) (kcal/mol) |

| Primary Amine (-NH₂) | Acetylation via tetrahedral intermediate | 12.5 |

| Tertiary Amine (Piperidine) | Acetylation to form quaternary ammonium (B1175870) salt | 18.2 |

In Silico Analysis of Potential Binding Sites and Molecular Interactions of 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine with Generic Macromolecular Scaffolds

Molecular docking is an in silico technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein. jscimedcentral.com This method is instrumental in understanding potential non-covalent interactions.

For a flexible ligand like 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine, flexible docking algorithms are necessary. These algorithms allow for conformational changes in both the ligand and the amino acid side chains of the receptor's binding site during the simulation. nih.govnih.gov The process involves systematically sampling many possible conformations and orientations of the ligand within the binding site and scoring them based on a function that estimates the binding affinity.

The results of a docking simulation provide a binding score (an estimate of binding free energy) and a predicted binding pose. Analysis of this pose reveals key intermolecular interactions, such as hydrogen bonds (e.g., from the primary amine to polar residues), hydrophobic interactions (from the isobutyl and methylpiperidine groups), and electrostatic interactions. By docking the molecule against various generic macromolecular scaffolds (e.g., beta-barrels, alpha-helical bundles), one can gain a general understanding of its potential to interact with different types of protein folds without implying any specific biological effect.

Table 5: Hypothetical Docking Results with a Generic Hydrophobic Protein Pocket

| Parameter | Value |

| Predicted Binding Energy | -7.2 kcal/mol |

| Number of Hydrogen Bonds | 2 |

| Key Interacting Residues (Generic) | LEU, VAL, PHE, ASP |

| Types of Interaction | Hydrogen bond with ASP; Hydrophobic contact with LEU, VAL, PHE |

Chemical Reactivity, Functionalization, and Derivatization Strategies for 3 Methyl 2 4 Methylpiperidin 1 Yl Butan 1 Amine

Investigation of Amine Reactivity: Alkylation, Acylation, and Amidation of 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine

The reactivity of 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine is dominated by the primary amine (-NH2) group, which serves as a potent nucleophile. libretexts.org The tertiary amine of the piperidine (B6355638) ring is non-nucleophilic and generally unreactive under standard alkylating or acylating conditions.

Alkylation: The primary amine readily undergoes nucleophilic substitution with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to yield secondary and tertiary amines. libretexts.org The reaction proceeds via an SN2 mechanism. However, direct alkylation can often lead to a mixture of mono- and di-alkylated products, as the resulting secondary amine can compete with the starting primary amine for the alkylating agent. libretexts.org To achieve selective mono-alkylation, reductive amination is a more controlled approach, involving the initial formation of an imine with an aldehyde or ketone, followed by reduction.

Acylation: The primary amine reacts efficiently with acylating agents such as acid chlorides and acid anhydrides to form stable amide derivatives. libretexts.orgyoutube.com This nucleophilic acyl substitution reaction is typically rapid and high-yielding. The reaction is often carried out in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the acid byproduct (e.g., HCl) generated during the reaction. youtube.com

Amidation: Beyond simple acylation, the primary amine can participate in peptide coupling reactions with carboxylic acids. These reactions are mediated by coupling reagents like carbodiimides (e.g., DCC, EDC) or other activators (e.g., HBTU, HOBt) that convert the carboxylic acid into a more reactive species, facilitating amide bond formation. mdpi.com Similarly, reaction with sulfonyl chlorides under alkaline conditions yields sulfonamides, which are analogs of amides. libretexts.org

Table 1: Representative Reactions of the Primary Amine Moiety

| Reaction Type | Reagent Example | General Conditions | Expected Product Class |

| Alkylation | Methyl Iodide (CH₃I) | Base (e.g., K₂CO₃), Solvent (e.g., ACN) | Secondary Amine |

| Acylation | Acetyl Chloride (CH₃COCl) | Base (e.g., Et₃N), Solvent (e.g., DCM) | N-Substituted Amide |

| Amidation | Benzoic Acid | Coupling Agent (e.g., EDC), Solvent (e.g., DMF) | N-Substituted Amide |

| Sulfonylation | Tosyl Chloride (TsCl) | Aqueous base (e.g., NaOH) | N-Substituted Sulfonamide |

Functionalization of the Piperidine Ring System of 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine

Functionalization of the saturated piperidine ring is challenging due to the general inertness of its C-H bonds. The tertiary amine within the ring precludes reactions at the nitrogen atom. Therefore, modern synthetic methods focusing on direct C-H functionalization are required.

Recent advances have shown that rhodium-catalyzed C-H insertion reactions can achieve site-selective functionalization of piperidine rings. nih.gov The site of functionalization (C2, C3, or C4) can be controlled by the choice of the rhodium catalyst and any directing or protecting groups on the nitrogen. nih.gov For 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine, the bulky substituent on the piperidine nitrogen would sterically and electronically influence the regioselectivity of such transformations. For instance, rhodium catalysts like Rh₂(R-TCPTAD)₄ and Rh₂(R-TPPTTL)₄ have been used to generate 2-substituted piperidine analogues through C-H functionalization. nih.gov While direct application on the target molecule is not documented, these methods represent a viable strategy for derivatization at the piperidine core. The existing methyl group at the C4 position would likely direct further substitution to the C2/C6 or C3/C5 positions, depending on the catalytic system employed.

Table 2: Potential C-H Functionalization Strategies for the 4-Methylpiperidine (B120128) Ring

| Target Position | Catalyst System (Example) | Reaction Type | Expected Outcome |

| C2 / C6 | Rh₂(R-TPPTTL)₄ | C-H Insertion with Aryldiazoacetate | Introduction of an arylacetate group |

| C3 / C5 | Cyclopropanation/Ring-Opening | Rhodium(II)-catalyzed cyclopropanation of a corresponding tetrahydropyridine (B1245486) intermediate followed by reductive ring-opening | Introduction of substituents at the C3 position |

| C4 | C-H Functionalization | Rh₂(S-2-Cl-5-BrTPCP)₄ with N-α-oxoarylacetyl-piperidines | Introduction of a substituent at the C4 position |

Chemical Transformations at the Butane (B89635) Chain and Methyl Substituents of 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine

The butane chain and its methyl substituents consist of saturated sp³-hybridized carbons, which are typically unreactive. Transformations at these positions generally require harsh conditions, such as those involving free-radical mechanisms.

One potential strategy is free-radical halogenation (e.g., using N-bromosuccinimide with a radical initiator), which could selectively introduce a halogen at the tertiary C-H bond at the C2 position of the butane chain, as tertiary C-H bonds are more susceptible to radical abstraction. basd.k12.wi.us The resulting alkyl halide could then serve as a handle for subsequent nucleophilic substitution or elimination reactions, allowing for the introduction of other functional groups like hydroxyls, alkoxides, or cyano groups. However, such reactions may lack selectivity and could lead to complex product mixtures due to the presence of multiple reactive sites in the molecule.

Alternatively, advanced catalytic methods involving metalloenzymes or transition-metal catalysts designed for selective C-H oxidation could potentially introduce functionality, such as a hydroxyl group, at specific positions on the alkyl chain under milder conditions.

Exploration of Novel Organic Reactions Involving 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine as a Building Block

The bifunctional nature of 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine makes it an attractive building block for the synthesis of more complex molecular architectures, particularly in medicinal and materials chemistry. enamine.netwhiterose.ac.uk The primary amine is the key reactive handle for incorporating this fragment into larger structures.

It can serve as a key component in the synthesis of novel heterocyclic systems. For example, condensation of the primary amine with dicarbonyl compounds could lead to the formation of substituted pyrroles or other nitrogen-containing rings. Its reaction with aromatic amines and hydrazines could yield corresponding amidines and amidrazones. researchgate.net

Furthermore, the compound's structure is suitable for use in combinatorial chemistry libraries. By reacting the primary amine with a diverse set of carboxylic acids, sulfonyl chlorides, or aldehydes (via reductive amination), a library of derivatives can be rapidly synthesized. This approach is valuable in drug discovery for exploring structure-activity relationships. The inherent chirality of the molecule can also be leveraged to synthesize enantiopure complex targets.

Table 3: 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine in Complex Synthesis

| Reaction Type | Reactant Partner(s) | Resulting Structure / Scaffold |

| Pictet-Spengler Reaction | Aldehyde (after conversion to a phenethylamine (B48288) derivative) | Tetrahydroisoquinoline |

| Paal-Knorr Synthesis | 1,4-Diketone | Substituted Pyrrole |

| Imine Formation/Cycloaddition | Aldehyde, then a Dienophile | Complex Piperidine Derivatives |

| Multicomponent Reactions | e.g., Aldehyde, Isocyanide | Diverse Heterocyclic Scaffolds |

Catalytic Applications of 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine or its Derivatives in Organic Synthesis

Chiral amines and their derivatives are widely used as organocatalysts or as ligands in asymmetric metal catalysis. Given that 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine is a chiral diamine, it possesses significant potential in asymmetric synthesis.

While direct catalytic applications of this specific compound are not extensively documented, its structural motifs are found in known classes of catalysts. For instance, 4-methylpiperidine itself is used as a catalyst in certain organic reactions. chemicalbook.com The primary amine of the target molecule can be readily converted into other functional groups known to participate in catalysis, such as thioureas, squaramides, or amides. researchgate.net These derivatives can act as powerful hydrogen-bond-donating organocatalysts for a variety of stereoselective reactions, including Michael additions, Friedel-Crafts alkylations, and aldol (B89426) reactions.

Additionally, the two nitrogen atoms can act as a bidentate ligand, chelating to metal centers. This makes the compound a candidate for the development of novel chiral ligands for transition-metal-catalyzed reactions, such as asymmetric hydrogenations, hydrosilylations, or cross-coupling reactions. The stereochemical information embedded in the molecule could be transferred during the catalytic cycle to achieve high levels of enantioselectivity in the product.

Advanced Analytical Methodologies for Characterization and Quantification of 3 Methyl 2 4 Methylpiperidin 1 Yl Butan 1 Amine

Development of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Methods for Purity and Isomeric Analysis of 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are fundamental techniques for assessing the purity and isomeric composition of 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the predominant method for determining the purity of the compound. A well-developed HPLC method can separate the main compound from its synthesis-related impurities and degradation products. Method development involves optimizing the stationary phase, mobile phase composition, pH, and detector settings.

Interactive Data Table: Example HPLC Method for Purity Analysis

You can filter and sort the data in this table.

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar amines. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic modifier improves peak shape and provides protons for ionization in LC-MS. |

| Mobile Phase B | Acetonitrile | Organic solvent to elute the compound. |

| Gradient | 5% to 95% B over 20 minutes | A gradient elution ensures that impurities with a wide range of polarities are separated and eluted. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns of this dimension. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 220 nm or CAD/ELSD | UV detection is suitable if a chromophore is present; Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are universal detectors suitable for compounds without a strong chromophore. |

| Injection Vol. | 10 µL | Standard volume for analytical injections. |

Gas Chromatography (GC): GC is particularly effective for analyzing volatile compounds and for separating isomers that may be difficult to resolve by HPLC. researchgate.net For amines, derivatization is often employed to improve peak shape and thermal stability by reducing the basicity of the nitrogen atom. researchgate.net GC can effectively resolve regioisomers and other structural isomers. ojp.gov The use of nonpolar stationary phases, such as those based on dimethylpolysiloxane, is common for this type of analysis. researchgate.net

Advanced Mass Spectrometry (MS/MS, High-Resolution MS) for Fragment Analysis and Structural Confirmation of 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine and its Impurities

Mass Spectrometry (MS) is an indispensable tool for the structural confirmation of 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine and the identification of unknown impurities.

Fragmentation Analysis: In Electron Ionization (EI) mass spectrometry, aliphatic amines undergo characteristic fragmentation patterns. libretexts.org The primary fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine, the molecular ion (M+) peak is expected to have an odd m/z value, consistent with the nitrogen rule. miamioh.edu

Key predicted fragmentation pathways include:

Alpha-cleavage adjacent to the primary amine, leading to the loss of an isobutyl radical and formation of a stable iminium ion.

Cleavage within the 4-methylpiperidine (B120128) ring.

Loss of the entire 4-methylpiperidine moiety.

Interactive Data Table: Predicted Mass Fragments of 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine

| Fragment Description | Proposed Structure | Predicted m/z |

| Molecular Ion [M]+• | [C12H26N2]+• | 198 |

| Alpha-cleavage (loss of isobutyl radical) | [C8H17N2]+ | 141 |

| Loss of aminomethyl group | [C11H23N]+• | 169 |

| 4-methylpiperidine fragment | [C6H12N]+ | 98 |

| Loss of 4-methylpiperidine | [C6H14N]+ | 100 |

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent molecule and its fragments. nih.gov This capability is crucial for confirming the identity of the target compound and for proposing structures for unknown impurities, often without the need for certified reference materials. nih.gov Tandem mass spectrometry (MS/MS) experiments on a high-resolution instrument can further elucidate fragmentation pathways, providing definitive structural information.

Chromatographic Separation and Quantification of Enantiomers of 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine

The target compound contains at least two chiral centers, meaning it can exist as multiple stereoisomers (enantiomers and diastereomers). Chiral chromatography is essential for separating and quantifying these individual isomers. nih.gov

Chiral HPLC: The most common approach for enantiomeric separation is HPLC using a Chiral Stationary Phase (CSP). mdpi.com CSPs create a chiral environment where enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for separating a broad range of chiral amines. nih.govmdpi.com Method development involves screening different CSPs and optimizing the mobile phase (both normal-phase and reversed-phase) to achieve baseline separation. mdpi.com

Interactive Data Table: Example Chiral HPLC Method for Enantiomeric Separation

| Parameter | Condition | Rationale |

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP | A versatile chiral stationary phase known for its broad applicability in separating amine enantiomers. nih.gov |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | Normal-phase conditions often provide better selectivity on polysaccharide CSPs. Diethylamine is a basic modifier used to improve the peak shape of amines. |

| Flow Rate | 0.8 mL/min | Optimized for resolution and analysis time. |

| Column Temp. | 25 °C | Lower temperatures can sometimes enhance chiral recognition. |

| Detection | UV at 220 nm | Standard detection method. |

| Expected Result | Baseline separation of enantiomers (Resolution (Rs) > 1.5) | A resolution value greater than 1.5 ensures accurate quantification of each enantiomer. |

Hyphenated Techniques (e.g., LC-NMR, GC-IR) for Comprehensive Characterization of 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine

Hyphenated techniques provide a powerful combination of separation and spectroscopic identification, offering an unparalleled level of structural detail.

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): LC-NMR directly couples an HPLC system with an NMR spectrometer. semanticscholar.org This technique is exceptionally useful for the unambiguous structure elucidation of impurities or isomers. mdpi.com After separation on the LC column, the eluent flows through an NMR flow cell where spectra (e.g., ¹H, COSY, HSQC) can be acquired. mdpi.com For low-concentration analytes, stop-flow mode can be used, where the chromatographic flow is paused while a specific peak is in the NMR probe, allowing for longer acquisition times and enhanced sensitivity. mdpi.com LC-NMR can definitively establish connectivity and stereochemistry, confirming the identity of each separated isomer.

GC-IR (Gas Chromatography-Infrared Spectroscopy): While mass spectrometry is excellent for determining elemental composition and fragmentation, it can struggle to differentiate between isomers with similar fragmentation patterns. researchgate.net GC-IR provides complementary information by measuring the vapor-phase infrared spectrum of each compound as it elutes from the GC column. researchgate.net Isomers often exhibit unique IR spectra in the "fingerprint" region (below 1500 cm⁻¹), allowing for their unambiguous identification. researchgate.net This technique is a powerful tool for distinguishing between regioisomers of 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine that might be indistinguishable by MS alone.

Development of Standard Reference Materials and Analytical Protocols for 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine

The availability of a well-characterized reference standard is a prerequisite for accurate quantitative analysis and method validation.

Standard Reference Materials: A Certified Reference Material (CRM) is a highly purified and characterized substance used to calibrate instruments and validate analytical methods. cerilliant.com The development of a CRM for 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine involves:

Synthesis and Purification: Synthesis of the compound followed by rigorous purification to achieve the highest possible purity.

Comprehensive Characterization: Using orthogonal analytical techniques (e.g., NMR, MS, IR, elemental analysis) to confirm its structural identity.

Purity Assignment: Quantitative analysis using methods like mass balance or quantitative NMR (qNMR) to assign a certified purity value with an associated uncertainty.

Certification: The entire process should be performed under a robust quality system, such as ISO Guide 34 and ISO/IEC 17025, and documented in a comprehensive Certificate of Analysis (CoA). cerilliant.com

Analytical Protocols: Standardized analytical protocols are crucial for ensuring consistent and reliable results across different laboratories. A comprehensive protocol for the analysis of 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine would specify the exact procedures for identification, purity assessment, and enantiomeric quantification, referencing the validated methods described in the sections above.

Interactive Data Table: Key Components of a Certificate of Analysis (CoA) for a Reference Standard

| Section | Content | Purpose |

| Identification | Compound Name, CAS Number, Molecular Formula/Weight | Unambiguous identification of the material. |

| Physical Properties | Appearance, Solubility | Basic physical characterization. |

| Spectroscopic Data | ¹H NMR, ¹³C NMR, MS, IR spectra and interpretation | Confirms the chemical structure of the compound. cerilliant.com |

| Purity Analysis | HPLC or GC chromatogram with purity value (e.g., % area) | Determines the purity of the main component. |

| Chiral Purity | Chiral HPLC chromatogram with enantiomeric excess (e.e. %) | Determines the proportion of the desired enantiomer. |

| Certified Value | Assigned purity (e.g., by mass balance) with uncertainty | Provides the certified value for use in quantitative applications. |

| Storage Conditions | Recommended temperature and conditions | Ensures the long-term stability of the standard. |

| Date of Certification | Date of analysis and certification | Indicates the validity period of the certification. |

Molecular Recognition and Biophysical Interactions of 3 Methyl 2 4 Methylpiperidin 1 Yl Butan 1 Amine Strictly in Vitro / in Silico Models

Biophysical Characterization of Binding to Isolated Non-Biological Macromolecules or Model Systems

Hypothetical Data: To understand the fundamental binding properties of 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine, its interaction with synthetic macromolecules such as cyclodextrins or heparin could be investigated. These model systems provide simplified, well-defined binding environments. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and fluorescence quenching assays would be employed to determine binding affinities and modes of interaction.

For instance, a hypothetical study using β-cyclodextrin as a model host molecule might reveal the encapsulation of the isobutyl group of the compound. The binding affinity (Ka) could be determined through titration experiments, with the resulting data indicating the stability of the inclusion complex.

Hypothetical Binding Data with a Model System

| Model System | Technique | Binding Affinity (Ka) (M⁻¹) | Stoichiometry (N) |

|---|---|---|---|

| β-Cyclodextrin | NMR Spectroscopy | 1.5 x 10³ | 1:1 |

Ligand-Protein Interaction Studies with Purified Proteins (excluding human-derived proteins or those with clinical relevance) using Techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR)

Hypothetical Data: The interaction of 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine with a purified, non-human protein, such as Bovine Serum Albumin (BSA), serves as a model for understanding protein binding. Isothermal Titration Calorimetry (ITC) would provide a complete thermodynamic profile of the binding event, including the dissociation constant (Kd), enthalpy change (ΔH), and entropy change (ΔS). Surface Plasmon Resonance (SPR) would offer real-time kinetics, determining the association (ka) and dissociation (kd) rate constants.

A hypothetical ITC experiment might show that the binding is primarily enthalpy-driven, suggesting strong hydrogen bonding and van der Waals interactions. SPR analysis could further reveal a fast association and a moderately slow dissociation rate, contributing to a stable complex.

Hypothetical Thermodynamic and Kinetic Binding Parameters for BSA Interaction

| Technique | Parameter | Value |

|---|---|---|

| ITC | Dissociation Constant (Kd) | 25 µM |

| Enthalpy Change (ΔH) | -8.5 kcal/mol | |

| Entropy Change (ΔS) | -10.2 cal/mol·K | |

| SPR | Association Rate (ka) | 2.1 x 10³ M⁻¹s⁻¹ |

Characterization of Non-Covalent Interactions and Intermolecular Forces of 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine

Hypothetical Data: In silico molecular docking simulations could be used to predict the binding pose and key intermolecular interactions of 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine within the binding site of a model protein like lysozyme. These computational models would likely highlight the importance of several non-covalent forces.

The primary amine could act as a hydrogen bond donor to acidic residues like aspartate or glutamate. The tertiary amine within the piperidine (B6355638) ring is expected to be protonated at physiological pH and could form a salt bridge with a negatively charged residue. The hydrophobic isobutyl and methylpiperidine groups would likely engage in van der Waals interactions with nonpolar amino acid side chains such as leucine, isoleucine, and valine.

Hypothetical Non-Covalent Interactions with a Model Protein

| Interaction Type | Interacting Group on Compound | Potential Interacting Protein Residue |

|---|---|---|

| Hydrogen Bonding | Primary Amine (-NH₂) | Aspartate, Glutamate |

| Ionic Interaction | Protonated Piperidine Nitrogen | Aspartate, Glutamate |

Structure-Activity Relationship (SAR) Studies of 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine Analogs based on in vitro Binding Data with Model Systems

Hypothetical Data: To explore the structure-activity relationship (SAR), a series of analogs of 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine would be synthesized and their binding to a model protein evaluated. Modifications could include altering the length of the alkyl chain, changing the substitution on the piperidine ring, or replacing the primary amine with other functional groups.

A hypothetical SAR study might reveal that increasing the length of the alkyl chain from a butyl to a hexyl group enhances binding affinity due to increased hydrophobic interactions. Conversely, removing the methyl group from the piperidine ring could decrease affinity, suggesting a key steric or hydrophobic interaction.

Hypothetical SAR Data for Analogs Binding to a Model Protein

| Analog | Modification | Dissociation Constant (Kd) (µM) |

|---|---|---|

| Parent Compound | - | 25 |

| Analog 1 | Removal of methyl group from piperidine | 50 |

| Analog 2 | Replacement of isobutyl with n-butyl | 35 |

Development of Molecular Probes based on the 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine Scaffold for Fundamental Biological Mechanism Elucidation (e.g., understanding enzyme function in vitro without therapeutic implication)

Hypothetical Data: Based on its binding properties, the 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine scaffold could be developed into a molecular probe to study the function of a model enzyme, such as a non-mammalian protease. A fluorescent tag, like a nitrobenzoxadiazole (NBD) group, could be attached to the primary amine.

This fluorescently labeled probe would allow for real-time monitoring of its binding to the enzyme using techniques like fluorescence polarization. Changes in the fluorescence signal upon binding could provide insights into conformational changes within the enzyme's active site, helping to elucidate its catalytic mechanism in a purely research context.

Table of Compounds Mentioned

| Compound Name |

|---|

| 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine |

| Bovine Serum Albumin |

| Lysozyme |

Future Directions and Emerging Research Avenues for 3 Methyl 2 4 Methylpiperidin 1 Yl Butan 1 Amine

Exploration of 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine as a Core Scaffold for Advanced Materials Science Applications

The bifunctional nature of 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine, possessing both a primary and a tertiary amine, makes it a compelling candidate for the development of advanced materials. The primary amine group can serve as a reactive site for polymerization, enabling its incorporation into polymer backbones such as polyamides, polyimides, or polyurethanes. The presence of the bulky and structurally complex piperidine (B6355638) side group could impart unique physical properties to these polymers, such as altered solubility, thermal stability, and mechanical strength.

Future research could focus on synthesizing a range of polymers where this amine is a key monomer. The resulting materials could be investigated for applications in areas like gas separation membranes, where the specific size and chemical nature of the side chains could influence permeability and selectivity. Furthermore, the primary amine is suitable for grafting onto surfaces, allowing for the functionalization of materials like silica (B1680970) or carbon nanotubes to create novel stationary phases for chromatography or specialized coatings.

| Potential Polymer Type | Key Monomer | Anticipated Property Influence | Potential Application |

| Polyamide | 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine + Diacyl Chloride | Increased amorphous content, altered chain packing | High-performance engineering plastics |

| Polyurethane | 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine + Diisocyanate | Modified cross-linking density, enhanced thermal stability | Specialized foams and elastomers |

| Epoxy Resin | 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine as a curing agent | Tunable curing kinetics and thermomechanical properties | Advanced adhesives and composites |

Investigation of 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine as a Component in Supramolecular Chemistry or Self-Assembly Systems

The hydrogen bonding capabilities of the primary amine, coupled with the potential for protonation of both nitrogen atoms to engage in electrostatic interactions, make 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine a promising building block for supramolecular chemistry. Researchers could explore its ability to form well-defined, self-assembled structures such as gels, liquid crystals, or discrete molecular cages.

A key research avenue would be the investigation of its interaction with various guest molecules, with the piperidine ring and the alkyl backbone forming a hydrophobic pocket. The chirality of the molecule could be exploited to achieve enantioselective recognition of guest molecules, a highly sought-after property in sensor technology and separation science. The pH-responsiveness of the amine groups could also be harnessed to create "smart" systems that assemble or disassemble in response to environmental stimuli.

Integration of 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine into Catalytic Systems or Ligand Design for Metal Complexes

The presence of two nitrogen atoms at stereochemically defined positions makes this compound a prime candidate for development as a chiral ligand in asymmetric catalysis. The primary and tertiary amines can act as a bidentate ligand, coordinating to a metal center to create a chiral environment. This could be effective in catalyzing a variety of organic transformations, such as hydrogenations, hydrosilylations, or carbon-carbon bond-forming reactions, with high enantioselectivity.

Future studies should involve the synthesis of various metal complexes (e.g., with ruthenium, rhodium, or iridium) and the evaluation of their catalytic activity and selectivity. The steric bulk provided by the isobutyl group and the 4-methylpiperidine (B120128) moiety could play a crucial role in influencing the stereochemical outcome of the catalyzed reactions. The development of novel amine-based catalysts is a continually evolving field, and this compound offers a unique structural motif to explore. units.itscirp.org

| Metal Center | Potential Catalytic Application | Target Enantioselective Reaction |

| Ruthenium (Ru) | Asymmetric Transfer Hydrogenation | Reduction of ketones to chiral alcohols |

| Rhodium (Rh) | Asymmetric Hydroformylation | Synthesis of chiral aldehydes from alkenes |

| Palladium (Pd) | Asymmetric Allylic Alkylation | Formation of chiral quaternary carbon centers |

Addressing Underexplored Stereochemical Aspects and Conformational Dynamics of 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine

A significant gap in the current understanding of 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine is its complex stereochemistry and conformational behavior. The molecule contains at least two stereocenters, leading to the existence of multiple stereoisomers. Furthermore, the piperidine ring can adopt different chair and boat conformations, and rotation around the carbon-carbon and carbon-nitrogen single bonds adds another layer of complexity. rsc.orgrsc.org

Identification of Research Gaps and Priorities for Foundational Academic Studies on 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine

The most significant research gap for 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine is the lack of fundamental data. Before its potential applications can be fully realized, foundational academic studies are a high priority.

Key Research Priorities:

Scalable Synthesis: Development of an efficient and stereoselective synthesis for all possible stereoisomers of the compound. This would enable systematic studies of how its stereochemistry influences its properties and functions.

Physicochemical Characterization: Thorough characterization of the compound's properties, including its pKa values, solubility in various solvents, thermal stability, and crystallographic structure.

Basic Reactivity Studies: A systematic investigation of the reactivity of both the primary and tertiary amine groups to understand their relative nucleophilicity and basicity.

Computational Modeling: Building accurate computational models to predict its conformational preferences, electronic properties, and interactions with other molecules.

Addressing these foundational research gaps is a prerequisite for the more application-focused research outlined in the preceding sections. Such studies will provide the necessary groundwork for the scientific community to fully exploit the potential of this unique chiral amine. nih.gov

Q & A

Basic: What are the standard synthetic protocols for 3-Methyl-2-(4-methylpiperidin-1-yl)butan-1-amine, and how are structural impurities minimized?

The synthesis typically involves nucleophilic substitution, where the piperidine nitrogen attacks an electrophilic carbon in a halide precursor under basic conditions. Solvents like dichloromethane or ethanol are used, with catalysts to enhance reaction rates. To minimize impurities, purification methods such as column chromatography or recrystallization are critical. Spectroscopic techniques (NMR, MS) confirm purity and structure, ensuring intermediates are free of unreacted starting materials or byproducts .

Advanced: How can Design of Experiments (DoE) optimize reaction conditions for higher yield and stereochemical control?

DoE employs factorial design to systematically vary parameters (temperature, solvent ratio, catalyst loading) and identify optimal conditions. For stereochemical control, chiral catalysts or enantioselective reagents may be tested. Statistical analysis (e.g., ANOVA) identifies significant factors, reducing experimental trials while maximizing yield and enantiomeric excess. This approach aligns with methodologies in reactor design and process optimization .

Basic: What spectroscopic techniques are most effective for characterizing this compound’s structure?

1H/13C NMR confirms connectivity and functional groups, while MS validates molecular weight. IR spectroscopy identifies amine and piperidine-related vibrations. For stereochemical analysis, chiral HPLC or X-ray crystallography (if crystals are obtainable) are recommended. Cross-referencing with databases like PubChem ensures consistency in spectral assignments .

Advanced: How can researchers resolve discrepancies in biological activity data across studies?

Contradictions may arise from impurities, assay variability, or stereochemical differences. Validate purity via HPLC-MS and replicate assays under standardized conditions (e.g., cell line consistency, dose-response curves). Theoretical models (QSAR) can predict activity trends, while meta-analyses of analogous compounds (e.g., piperidine derivatives) highlight structural determinants of bioactivity .

Basic: What computational tools are used to predict this compound’s reactivity or binding affinity?

Density Functional Theory (DFT) calculates electronic properties and reaction pathways, while molecular docking (AutoDock, Schrödinger) predicts binding modes to biological targets. Machine learning models trained on piperidine analogs can estimate pharmacokinetic properties (e.g., LogP, bioavailability) .

Advanced: How can hybrid computational-experimental workflows accelerate research on understudied analogs?

Integrate quantum mechanical calculations (e.g., transition state modeling) with high-throughput screening. For example, reaction path searches (via GRRM or AFIR) predict feasible synthetic routes, while robotic platforms test predicted conditions. Feedback loops refine computational models using experimental data, as demonstrated in reaction design frameworks .

Basic: What are the key challenges in synthesizing enantiomerically pure forms of this compound?

Challenges include controlling stereochemistry during nucleophilic substitution and avoiding racemization. Strategies: Use chiral auxiliaries, enantioselective catalysts (e.g., BINOL-derived ligands), or kinetic resolution. Stereochemical integrity is confirmed via optical rotation and chiral HPLC .

Advanced: How do structural modifications (e.g., substituent variations) impact biological activity?

Comparative SAR studies using analogs (e.g., 3-Methyl-2-(pyrrolidin-1-yl)butan-1-amine) reveal that bulkier substituents on the piperidine ring enhance receptor binding but may reduce solubility. Functional group swaps (amine to amide) alter metabolic stability. Systematic modifications guided by Hammett plots or Free-Wilson analysis quantify these effects .

Basic: What are the best practices for storing and handling this amine to prevent degradation?

Store under inert gas (argon) at –20°C to prevent oxidation. Use anhydrous solvents in reactions to avoid hydrolysis. Stability tests (TGA/DSC) assess thermal degradation, while LC-MS monitors decomposition products over time .

Advanced: How can multi-step synthesis challenges (e.g., low intermediate yields) be mitigated?

Optimize each step via flow chemistry to improve efficiency and scalability. In-line purification (e.g., scavenger resins) removes byproducts between steps. Predictive analytics (e.g., Bayesian optimization) prioritize high-yielding pathways, reducing reliance on trial-and-error .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.